molecular formula C8H10N2O B3359435 2-(Methylamino)-5-acetylpyridine CAS No. 856014-63-6

2-(Methylamino)-5-acetylpyridine

Cat. No. B3359435
CAS RN: 856014-63-6
M. Wt: 150.18 g/mol
InChI Key: HMNVZNFNDOIKCM-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-acetylpyridine (MAP) is a chemical compound that belongs to the class of pyridine derivatives. It is a highly potent and selective agonist for the nicotinic acetylcholine receptor (nAChR) subtypes. MAP has been widely used in scientific research for its ability to bind to nAChRs, which are important targets for the development of new drugs for various diseases.

Scientific Research Applications

2-(Methylamino)-5-acetylpyridine has been used extensively in scientific research to study the function of nAChRs. These receptors are involved in a wide range of physiological processes, including neurotransmission, muscle contraction, and cognitive function. This compound has been shown to bind selectively to the α4β2 subtype of nAChRs, which is important for the development of new drugs for nicotine addiction, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

2-(Methylamino)-5-acetylpyridine binds to the α4β2 subtype of nAChRs, which are located in the central nervous system and the autonomic ganglia. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters, such as dopamine and acetylcholine. The activation of nAChRs has been shown to improve cognitive function, enhance memory, and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, enhance memory, and reduce anxiety. This compound has also been shown to have analgesic effects, and may be useful for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Methylamino)-5-acetylpyridine in lab experiments is its high potency and selectivity for the α4β2 subtype of nAChRs. This allows researchers to study the function of these receptors in a more targeted and specific way. However, one limitation of using this compound is that it is a synthetic compound, and may not accurately reflect the function of nAChRs in vivo.

Future Directions

There are a number of future directions for research on 2-(Methylamino)-5-acetylpyridine. One area of interest is the development of new drugs for nicotine addiction and other neurological disorders. Another area of interest is the study of the role of nAChRs in the immune system and inflammation. Additionally, there is interest in the development of new methods for synthesizing this compound and other pyridine derivatives, which may lead to the discovery of new drugs and therapies.

properties

IUPAC Name

1-[6-(methylamino)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)7-3-4-8(9-2)10-5-7/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNVZNFNDOIKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2 mL of ethanol, 280 mg (1.80 mmol) of 1-(6-chloropyrid-3-yl)ethanone and 4.50 mL (9 mmol) of a 2 M solution of methylamine in THF is heated in a Biotage microwave reactor at 130° C. for 30 minutes. The reaction medium is evaporated to dryness. The crude product is taken up in water and extracted with EtOAc. The organic phase is dried over magnesium sulfate and evaporated to dryness. 258 mg of 1-(6-methylaminopyrid-3-yl)ethanone are obtained, the characteristics of which are as follows:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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